molecular formula C11H18O3 B13920736 Methyl 4-(methoxymethyl)norbornane-1-carboxylate

Methyl 4-(methoxymethyl)norbornane-1-carboxylate

Cat. No.: B13920736
M. Wt: 198.26 g/mol
InChI Key: VMWJCEATEZGNAJ-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)norbornane-1-carboxylate is an organic compound with a unique bicyclic structure It is a derivative of norbornane, a bicyclic hydrocarbon, and features a methoxymethyl group attached to the fourth carbon and a carboxylate ester group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(methoxymethyl)norbornane-1-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common route involves the reaction of cyclopentadiene with methyl acrylate, followed by methoxymethylation of the resulting norbornane derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a hydroxymethyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Methyl 4-(hydroxymethyl)norbornane-1-carboxylate.

    Reduction: Methyl 4-(methoxymethyl)norbornane-1-methanol.

    Substitution: Various substituted norbornane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(methoxymethyl)norbornane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.

    Industry: It is used in the production of polymers and materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of methyl 4-(methoxymethyl)norbornane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its molecular targets and pathways involve typical organic reaction mechanisms, such as nucleophilic substitution, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)norbornane-1-carboxylate
  • Methyl 4-(chloromethyl)norbornane-1-carboxylate
  • Methyl 4-(bromomethyl)norbornane-1-carboxylate

Uniqueness

Methyl 4-(methoxymethyl)norbornane-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties. This group can undergo various chemical transformations, making the compound versatile in organic synthesis. Additionally, the bicyclic structure of norbornane provides rigidity and stability, which are advantageous in the design of materials and polymers.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-13-8-10-3-5-11(7-10,6-4-10)9(12)14-2/h3-8H2,1-2H3

InChI Key

VMWJCEATEZGNAJ-UHFFFAOYSA-N

Canonical SMILES

COCC12CCC(C1)(CC2)C(=O)OC

Origin of Product

United States

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